molecular formula C5H6BrNO2S2 B2741044 5-Bromo-2-methylthiophene-3-sulfonamide CAS No. 1469244-84-5

5-Bromo-2-methylthiophene-3-sulfonamide

Cat. No. B2741044
M. Wt: 256.13
InChI Key: OXURZRLVOOZFHZ-UHFFFAOYSA-N
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Description

5-Bromo-2-methylthiophene-3-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative of thiophene, which is a heterocyclic aromatic compound containing a sulfur atom. The unique structure of 5-Bromo-2-methylthiophene-3-sulfonamide makes it an interesting target for research, and its potential uses range from medicinal chemistry to material science.

Scientific Research Applications

Synthesis and Biological Activity

5-Bromo-2-methylthiophene-3-sulfonamide serves as a crucial intermediate in the synthesis of various thiophene derivatives with potential biological activities. A study detailed the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, demonstrating their significant urease inhibition activity and hemolytic activities. These compounds, particularly 5-Phenylthiophene-2-sulfonamide, showed higher urease inhibition compared to standard thiourea, alongside positive hemolytic activity results and antibacterial properties (Noreen et al., 2017).

Catalysis and Chemical Reactions

The compound has found applications in catalysis, as indicated by research on a novel N-bromo sulfonamide reagent facilitating the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a one-pot pseudo five-component condensation reaction. This methodology underscores the compound's role in promoting reactions through the generation of Br+ ions in neutral media, highlighting its efficiency in synthetic organic chemistry (Khazaei et al., 2014).

Electrochemical Detection

In the field of electrochemical detection, 5-Bromo-2-methylthiophene-3-sulfonamide is associated with the development of poly(3-methylthiophene) electrodes for the detection of sulfonamide compounds, showcasing its utility in enhancing the sensitivity and specificity of electrochemical sensors. This application is particularly relevant for the detection of sulfonamides in veterinary and other settings, demonstrating the compound's versatility beyond traditional synthetic applications (Msagati & Ngila, 2002).

Desulfurization Processes

Furthermore, research into oxidative desulfurization processes has identified 5-Bromo-2-methylthiophene-3-sulfonamide derivatives as potential catalysts. These compounds contribute to the efficient removal of sulfur from diesel fuels, indicating their importance in environmental chemistry and fuel processing technologies (Gao et al., 2010).

Solubilization Studies

Investigations into the solubilization behavior of thiophene derivatives, including 5-Bromo-2-methylthiophene-3-sulfonamide, in micellar solutions of anionic surfactants have provided insights into their partitioning and interaction mechanisms. This research offers valuable information for pharmaceutical formulations and chemical processing, where the solubilization properties of such compounds can influence their effectiveness and stability (Saeed et al., 2017).

properties

IUPAC Name

5-bromo-2-methylthiophene-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S2/c1-3-4(11(7,8)9)2-5(6)10-3/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXURZRLVOOZFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylthiophene-3-sulfonamide

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